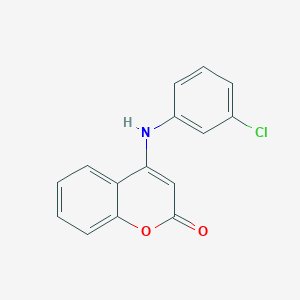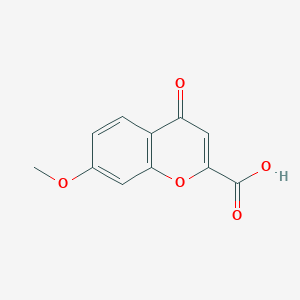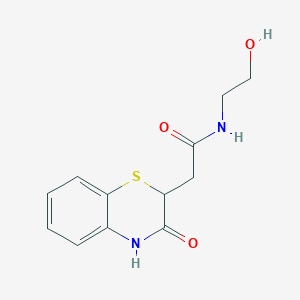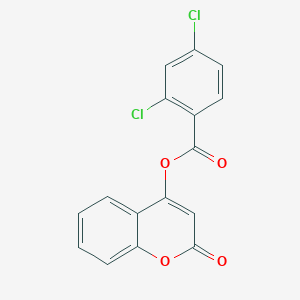![molecular formula C10H8F3N3S2 B427752 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 345988-07-0](/img/structure/B427752.png)
5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a compound characterized by the presence of a trifluoromethyl group attached to a benzyl sulfanyl moiety, which is further connected to a 1,3,4-thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 5-mercapto-1,3,4-thiadiazol-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or nitriles.
科学研究应用
5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis.
相似化合物的比较
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Used as a precursor for the synthesis of various thiadiazole derivatives.
5-(4-Fluorobenzylthio)-1,3,4-thiadiazole-2-amine: Similar structure with a fluorobenzyl group instead of a trifluoromethylbenzyl group.
Uniqueness
5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to biological targets, potentially leading to improved efficacy in various applications.
属性
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S2/c11-10(12,13)7-3-1-2-6(4-7)5-17-9-16-15-8(14)18-9/h1-4H,5H2,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNBVLRJNRSLOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(4-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427671.png)
![4-[4-(2-phenylethyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427673.png)

![4-[(2-thienylmethyl)amino]-2H-chromen-2-one](/img/structure/B427678.png)
![4-{[3-(4-benzyl-1-piperazinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B427679.png)



![1-(2,6-dichlorobenzyl)-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B427686.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B427688.png)
![2-[(2-oxo-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-1(2H)-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B427689.png)
![N,N,N-trimethyl-3-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-1-propanaminium](/img/structure/B427691.png)
![2-((2,4-Dichlorobenzyl)thio)benzo[d]oxazole](/img/structure/B427692.png)
![2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427693.png)
